Pyridine, 2-[[[4-(2,2-dichlorocyclopropyl)phenyl]methyl]sulfonyl]-, 1-oxide
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Overview
Description
Pyridine, 2-[[[4-(2,2-dichlorocyclopropyl)phenyl]methyl]sulfonyl]-, 1-oxide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a pyridine ring, a dichlorocyclopropyl group, and a sulfonyl group, making it a valuable molecule in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridine, 2-[[[4-(2,2-dichlorocyclopropyl)phenyl]methyl]sulfonyl]-, 1-oxide typically involves multiple steps. One common method includes the reaction of pyridine N-oxide with a dichlorocyclopropyl phenylmethyl sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction parameters. Industrial production also includes rigorous quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-[[[4-(2,2-dichlorocyclopropyl)phenyl]methyl]sulfonyl]-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted pyridine compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pyridine, 2-[[[4-(2,2-dichlorocyclopropyl)phenyl]methyl]sulfonyl]-, 1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of pyridine, 2-[[[4-(2,2-dichlorocyclopropyl)phenyl]methyl]sulfonyl]-, 1-oxide involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The dichlorocyclopropyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The pyridine ring can participate in coordination with metal ions, enhancing its catalytic properties .
Comparison with Similar Compounds
Similar Compounds
Pyridine N-oxide: A simpler analog with similar reactivity but lacking the dichlorocyclopropyl and sulfonyl groups.
2,6-Dichloropyridine: Shares the dichloropyridine structure but lacks the sulfonyl group.
Phenylsulfonylpyridine: Contains the sulfonyl group but lacks the dichlorocyclopropyl group.
Uniqueness
Pyridine, 2-[[[4-(2,2-dichlorocyclopropyl)phenyl]methyl]sulfonyl]-, 1-oxide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
62382-14-3 |
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Molecular Formula |
C15H13Cl2NO3S |
Molecular Weight |
358.2 g/mol |
IUPAC Name |
2-[[4-(2,2-dichlorocyclopropyl)phenyl]methylsulfonyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C15H13Cl2NO3S/c16-15(17)9-13(15)12-6-4-11(5-7-12)10-22(20,21)14-3-1-2-8-18(14)19/h1-8,13H,9-10H2 |
InChI Key |
GJUPDGQXHGLTGK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(Cl)Cl)C2=CC=C(C=C2)CS(=O)(=O)C3=CC=CC=[N+]3[O-] |
Origin of Product |
United States |
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